Cisapride

Übersicht

Beschreibung

Cisapride is a medication that was developed primarily for the treatment of gastrointestinal disorders. It belongs to the class of drugs known as prokinetic agents, which stimulate the movement of food through the digestive system.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamic and Pharmacokinetic Properties

Cisapride is known for its properties as a prokinetic agent in gastrointestinal motility disorders. It facilitates or restores motility throughout the gastrointestinal tract. The mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut. It is chemically related to metoclopramide but differs by being largely devoid of central depressant or antidopaminergic effects. Cisapride has been shown to be effective in improving healing rates and symptoms in patients with reflux esophagitis, alleviating symptoms in non-ulcer dyspepsia, and accelerating gastric emptying in gastroparesis, particularly in diabetic patients. It also has potential benefits in treating chronic constipation due to underlying motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Gastrointestinal Prokinetic Agent

Cisapride's role as a gastrointestinal prokinetic agent, commonly used for nocturnal heartburn and other gastrointestinal disorders, has been explored in depth. Despite its association with QT prolongation and ventricular arrhythmias, its prokinetic effects are significant. Cisapride has shown high affinity blockade of the human cardiac potassium channel HERG, which explains its proarrhythmic effects under certain clinical settings (Rampe, Roy, Dennis, & Brown, 1997).

Metabolism in Neonates and Infants

The metabolism of cisapride in neonates and infants reflects the ontogeny of cytochrome P450 3A4. Cisapride, being a substrate for this enzyme, has been used in younger populations for feeding intolerance and gastroesophageal reflux related issues. At one month of age, CYP3A4 activity is significantly lower than in adults, which influences cisapride disposition (Kearns et al., 2003).

Efficacy in Gastrointestinal Motility Disorders

Cisapride's efficacy in various gastrointestinal motility disorders has been reaffirmed in studies. It has been compared favorably with metoclopramide, cimetidine, and ranitidine in patients with reflux disease, and shown equal efficacy to domperidone and metoclopramide in patients with functional dyspepsia. It's also beneficial in chronic intestinal pseudo-obstruction and irritable bowel syndrome (Wiseman & Faulds, 1994).

Metabolism and Drug Interactions

The metabolism of cisapride and potential drug interactions have been studied extensively. Cisapride is a substrate for cytochrome P450 enzymes, particularly CYP3A4. This study aimed to determine the metabolism process and the impact of various drugs on cisapride biotransformation. The findings are critical for understanding potential clinical interactions (Bohets et al., 2000).

Eigenschaften

CAS-Nummer |

104860-73-3 |

|---|---|

Produktname |

Cisapride |

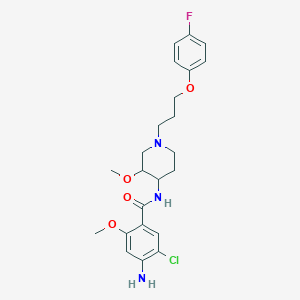

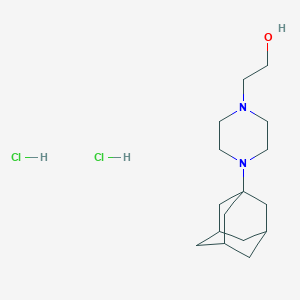

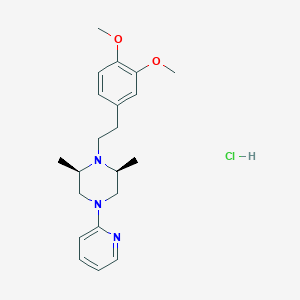

Molekularformel |

C23H29ClFN3O4 |

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |

InChI-Schlüssel |

DCSUBABJRXZOMT-UHFFFAOYSA-N |

SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Kanonische SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Color/Form |

White to slightly biege powde |

Andere CAS-Nummern |

81098-60-4 |

Löslichkeit |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |

Synonyme |

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)